molecular formula C9H9F3O2 B14033946 (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol

(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol

Cat. No.: B14033946
M. Wt: 206.16 g/mol
InChI Key: HBXDGZBRRVBUEE-UHFFFAOYSA-N
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Description

(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol is an organic compound with a complex structure that includes difluoromethoxy, fluoro, and methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the difluoromethoxy group through a nucleophilic substitution reaction, followed by the addition of the fluoro and methyl groups under controlled conditions. The final step often involves the reduction of an intermediate compound to yield the desired methanol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as distillation and crystallization to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Difluoromethoxy)-4-methoxy-5-methylphenyl)methanol
  • (4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanol
  • (3-(Difluoromethoxy)phenyl)methanol

Uniqueness

(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H9F3O2

Molecular Weight

206.16 g/mol

IUPAC Name

[3-(difluoromethoxy)-4-fluoro-5-methylphenyl]methanol

InChI

InChI=1S/C9H9F3O2/c1-5-2-6(4-13)3-7(8(5)10)14-9(11)12/h2-3,9,13H,4H2,1H3

InChI Key

HBXDGZBRRVBUEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)OC(F)F)CO

Origin of Product

United States

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